(4-Hydroxy-N-methyl-L-leucine)cyclosporine is a derivative of cyclosporine A, a cyclic undecapeptide renowned for its immunosuppressive properties. This compound is characterized by the hydroxylation of the fourth N-methyl leucine residue, which significantly alters its biological activity. The molecular formula of (4-Hydroxy-N-methyl-L-leucine)cyclosporine is C₆₂H₁₁₁N₁₁O₁₃, with a molecular weight of 1218.6 g/mol. It has garnered attention due to its potential applications in both pharmaceutical and cosmetic industries, particularly for its reduced immunosuppressive effects while retaining other beneficial properties such as promoting hair growth .
(4-Hydroxy-N-methyl-L-leucine)cyclosporine is derived from cyclosporine A, which is produced by the fungus Beauveria nivea and other related strains. The classification of this compound falls under peptide derivatives and specifically within the category of immunosuppressive agents. Its unique structural modification allows it to be explored for various applications beyond traditional immunosuppression .
The synthesis of (4-Hydroxy-N-methyl-L-leucine)cyclosporine primarily involves the hydroxylation of cyclosporine A. This process can be achieved using cytochrome P450 enzymes, notably CYP-sb21 from the actinomycete Sebekia benihana. This enzyme selectively hydroxylates cyclosporine A at the fourth N-methyl leucine residue. The typical reaction conditions involve the use of redox partner proteins to enhance enzymatic activity, alongside molecular oxygen and NADPH as electron donors .
In industrial settings, biotechnological processes utilizing actinomycetes species such as Sebekia benihana and Pseudonocardia autotrophica are employed. These microorganisms exhibit distinct hydroxylation patterns; for instance, Sebekia benihana performs mono-hydroxylation at the fourth N-methyl leucine, while Pseudonocardia autotrophica can achieve di-hydroxylation at both the fourth and ninth N-methyl leucines .
The molecular structure of (4-Hydroxy-N-methyl-L-leucine)cyclosporine features a cyclic undecapeptide backbone typical of cyclosporins, with specific modifications at the fourth N-methyl leucine position. The hydroxyl group introduced at this position is crucial for its altered pharmacological profile. Detailed structural analysis through techniques like X-ray crystallography has provided insights into its conformation and binding interactions with biological targets .
(4-Hydroxy-N-methyl-L-leucine)cyclosporine primarily undergoes hydroxylation reactions catalyzed by cytochrome P450 enzymes. The hydroxylation at the fourth N-methyl leucine significantly modifies the compound's biological activity. In addition to hydroxylation, it can also participate in typical peptide reactions such as oxidation and reduction.
The enzymatic hydroxylation reactions require specific reagents including molecular oxygen and NADPH to facilitate electron transfer during the reaction process. The presence of redox partners is also critical for optimal enzyme activity .
The primary product from the hydroxylation of cyclosporine A is (4-Hydroxy-N-methyl-L-leucine)cyclosporine. This modification leads to a notable reduction in immunosuppressive activity while preserving other beneficial biological effects, such as promoting hair growth .
(4-Hydroxy-N-methyl-L-leucine)cyclosporine is characterized by its solid-state form with a high molecular weight. It exhibits solubility in organic solvents but limited solubility in water, which is typical for many cyclic peptides.
The compound's chemical properties include stability under physiological conditions but susceptibility to hydrolysis under extreme pH or temperature conditions. Its reactivity profile is influenced by the presence of functional groups such as hydroxyls that participate in hydrogen bonding interactions .
(4-Hydroxy-N-methyl-L-leucine)cyclosporine has several promising scientific applications:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4